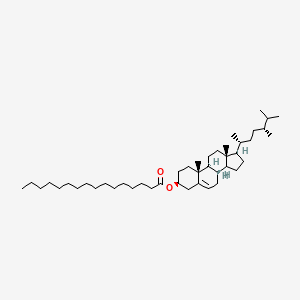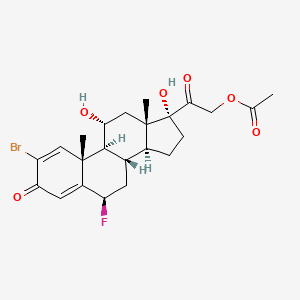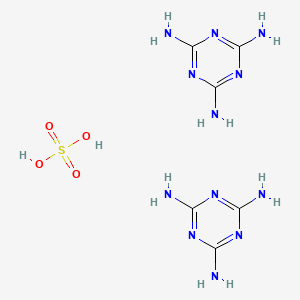
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one is a complex organic compound belonging to the cyclopenta[a]phenanthrene family This compound is characterized by its unique structure, which includes a cyclopenta ring fused to a phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one can be achieved through various methods. One notable method involves the reduction of the diethyl phosphate derivative of its 11-hydroxy precursor using sodium and liquid ammonia . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclopenta[a]phenanthrene derivatives.
Biology: Research has explored its potential biological activities, including its interactions with biological macromolecules.
Medicine: The compound’s structure is similar to certain pharmaceutical agents, making it a candidate for drug development studies.
Industry: It may be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
15,16-Dihydro-7-methylcyclopenta[a]phenanthren-17-one: This compound has a similar structure but with a methyl group at the 7-position.
15,16-Dihydro-11-methylcyclopenta[a]phenanthren-17-one: Another similar compound with a methyl group at the 11-position.
15,16-Dihydro-11-propoxy-17H-cyclopenta(a)phenanthren-17-one: This compound features a propoxy group at the 11-position.
Uniqueness
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one is unique due to its phenyl group at the 15-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to its analogs.
Properties
CAS No. |
50558-60-6 |
|---|---|
Molecular Formula |
C23H16O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
15-phenyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C23H16O/c24-22-14-21(15-6-2-1-3-7-15)23-19-11-10-16-8-4-5-9-17(16)18(19)12-13-20(22)23/h1-13,21H,14H2 |
InChI Key |
HJWGEXYENXUNCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C1=O)C=CC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


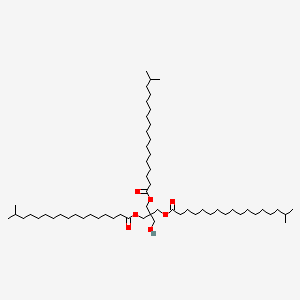
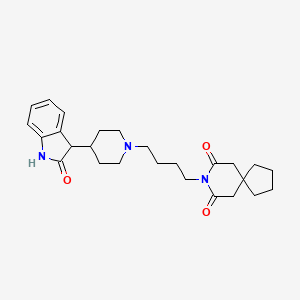
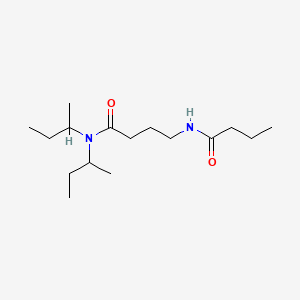
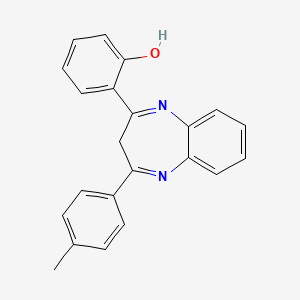
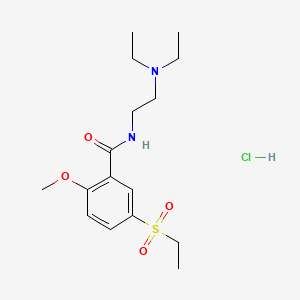
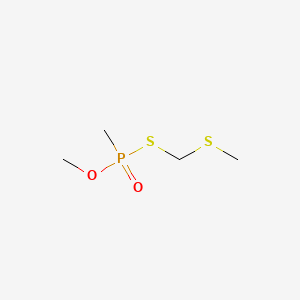
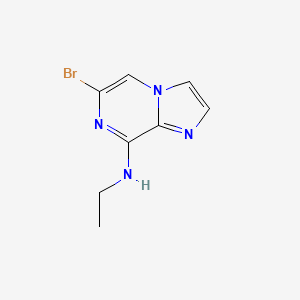
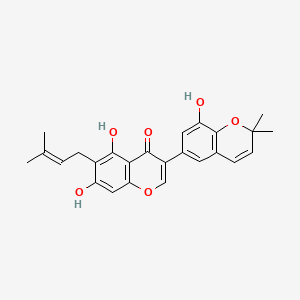
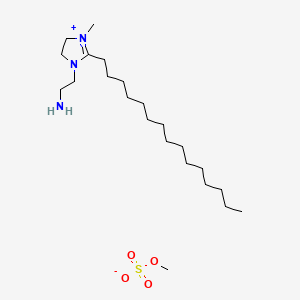

![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)
